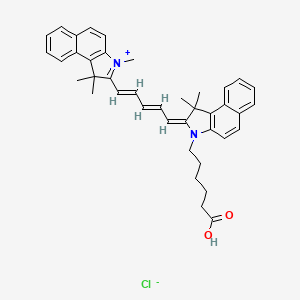

CY5.5-COOH chloride

Description

Cy55 carboxylic acid (systematic name: 3-hydroxy-2-oxo-3-friedeien-29-carboxylic acid) is a triterpenoid carboxylic acid isolated from the plant Euonymus mupinensis . Structurally, it features a fused pentacyclic skeleton with a hydroxyl group at position 3, a ketone at position 2, and a carboxylic acid moiety at position 29 (Figure 1). Its isolation and characterization were achieved via chromatographic techniques and spectroscopic analysis (NMR, IR, MS), confirming its molecular formula C₃₁H₄₈O₄ .

Properties

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNAFNWOXFAMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Halo-Carboxylic Acids

Reacting the hemicyanine core with 3-bromopropionic acid in acetonitrile at 60°C for 24 hours installs the carboxylic acid side chain. This SN2 reaction proceeds via quaternization of the indolenine nitrogen, with yields exceeding 80% under optimized conditions. However, competing elimination reactions necessitate:

Carbodiimide-Mediated Coupling

For pre-functionalized intermediates, carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate carboxylic acids for amidation. A representative protocol involves:

-

Dissolving the hemicyanine precursor (1 eq) and 3-carboxypropylamine (1.2 eq) in anhydrous DCM.

-

Adding EDC·HCl (1.2 eq), HOBt (1-hydroxybenzotriazole, 1.2 eq), and DIPEA (2 eq).

-

Stirring at room temperature for 5 hours, achieving >90% conversion.

Critical optimizations include:

-

Additives : HOBt suppresses N-acylurea formation by stabilizing the O-acylisourea intermediate.

-

Workup : Aqueous NaHCO₃ washes remove unreacted reagents, while ethyl acetate extraction isolates the product.

Reaction Optimization and Scalability

Large-scale synthesis (gram quantities) faces challenges due to the dye’s high polarity and silica gel adsorption. Key advancements include:

Solvent Systems for Precipitation

Crude Cy5.5-COOH is purified via pH-dependent solubility:

Chromatographic Alternatives

Reversed-phase C18 columns resolve close-eluting impurities but incur high costs. Vapor diffusion crystallization offers a scalable alternative:

-

Dissolve the crude dye in DCM (10 mg/mL).

-

Expose to diethyl ether vapor for 72 hours.

Analytical Characterization

Spectroscopic Validation

HPLC-MS Monitoring

Using a C18 column (4.6 × 150 mm, 5 μm) with 0.1% TFA in acetonitrile/water (gradient: 20–80% over 20 minutes) identifies critical impurities:

Industrial-Scale Production Insights

Commercial manufacturers (e.g., Lumiprobe) disclose the following optimized protocol:

-

Condensation : React 5-norbornene-2-exo-carboxylic acid (1 eq) with PEGylated folate (1 eq) in DMSO using DCC (2 eq) and DMAP (0.1 eq).

-

Quaternization : Treat with methyl triflate (1.5 eq) in acetonitrile at 50°C for 2 hours.

-

Purification : Tangential flow filtration (10 kDa MWCO) removes unreacted precursors, yielding >99% pure Cy5.5-COOH.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Cy55 carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxyl group with nucleophiles such as amines or alcohols to form amides or esters.

Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for converting the carboxyl group to an acid chloride.

Sulfuric Acid (H2SO4): Used as a catalyst in esterification reactions.

Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the carboxyl group to an alcohol.

Major Products Formed:

Amides: Formed from nucleophilic acyl substitution with amines.

Esters: Formed from esterification with alcohols.

Alcohols: Formed from the reduction of the carboxyl group.

Scientific Research Applications

Biomolecule Labeling

Cy5.5 carboxylic acid is primarily used as a labeling reagent for biomolecules such as proteins, peptides, and nucleic acids. The dye's low aqueous solubility necessitates the use of organic co-solvents to facilitate effective labeling reactions.

Case Study: Tumor Imaging

In a study involving tumor models, Cy5.5 carboxylic acid was injected to visualize dye release using in vivo imaging systems (IVIS). The research demonstrated that near-infrared (NIR) irradiation could effectively trigger drug release from hydrogel systems, showcasing the dye's potential in targeted drug delivery and imaging applications .

Fluorescence Imaging

The dye is extensively utilized in fluorescence imaging due to its high photostability and compatibility with various biological assays. Cy5.5 exhibits strong fluorescence properties that enable sensitive detection of labeled biomolecules.

Table 1: Comparison of Fluorophores

| Property | Cy5.5 Carboxylic Acid | Other Common Fluorophores |

|---|---|---|

| Aqueous Solubility | Low | Varies |

| Photostability | High | Moderate to High |

| Emission Wavelength | ~700 nm | ~550-650 nm |

| pH Tolerance | 3-10 | Varies |

Drug Delivery Systems

Cy5.5 carboxylic acid is being explored for its role in drug delivery systems, particularly in theranostics—combining therapy and diagnostics.

Case Study: Hepatocellular Carcinoma

Research demonstrated the use of Cy5.5-functionalized nanocarriers for targeted delivery in hepatocellular carcinoma models. The functionalization with cyclic RGDfK peptides enhanced targeting efficacy while allowing real-time imaging of the therapeutic effects .

Calibration and Control Experiments

Due to its non-reactive nature, Cy5.5 carboxylic acid serves as a valuable control in various experimental setups, particularly in fluorescence-based assays.

Table 2: Experimental Setup for Calibration

| Experiment Type | Use of Cy5.5 Carboxylic Acid |

|---|---|

| Control for Labeling | Non-reactive fluorophore |

| Calibration Standard | Used to establish baseline signals |

Challenges and Considerations

Despite its advantages, the use of Cy5.5 carboxylic acid presents challenges such as low solubility in aqueous environments, which may limit its application without appropriate solvents . Additionally, the presence of a carboxylic acid moiety can affect pharmacokinetics and bioavailability in drug design .

Mechanism of Action

The mechanism of action of Cy55 carboxylic acid involves its ability to emit fluorescence upon excitation by light. The molecular targets and pathways include:

Fluorescence Emission: The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging applications.

Binding to Biomolecules: Cy55 carboxylic acid can bind to proteins, nucleic acids, and other biomolecules, allowing for their detection and analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cy55 carboxylic acid belongs to the triterpenoid carboxylic acid family, which includes compounds like polpunonic acid, wilforic acid C, and salaspermic acid. Below is a detailed comparison based on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison of Cy55 Carboxylic Acid and Analogues

Key Findings:

Structural Differentiation: Cy55 carboxylic acid is distinguished by its 2-oxo group and pentacyclic backbone, absent in wilforic acid C and salaspermic acid, which feature epoxide and alkene groups, respectively .

Physicochemical Properties: Solubility: Cy55’s hydroxyl and carboxylic acid groups enhance its water solubility compared to non-polar triterpenes like friedelin. However, its lipophilicity is higher than salaspermic acid due to the absence of polar epoxide groups . Stability: Carboxylic acids like Cy55 form stable dimers via hydrogen bonding, a property critical for their interaction with biological targets (e.g., enzymes) . Phosphonic acid analogues, in contrast, exhibit stronger metal-binding affinity but lower biocompatibility .

Functional and Industrial Relevance: In surface chemistry, carboxylic acids (e.g., Cy55 analogues) are used to modify metal alloys like Ti-6Al-4V. However, phosphonic acids form more ordered monolayers, reducing friction coefficients by 40–60% compared to carboxylic acids .

Biological Activity

Cyanine 5.5 carboxylic acid (Cy55 carboxylic acid) is a member of the cyanine dye family, known for its significant biological activity primarily due to its fluorescence properties. This compound has garnered attention in various research fields, particularly in biological imaging and therapeutic applications. This article explores the biological activity of Cy55 carboxylic acid, supported by data tables, case studies, and detailed research findings.

Cy55 carboxylic acid has a molecular formula of and a molecular weight of approximately 619.23 g/mol. Its spectral properties include:

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 684 |

| Emission Maximum (nm) | 710 |

| Unique Features | Low cytotoxicity, suitable for live-cell imaging |

This compound exists primarily in its unactivated free acid form, which enhances its utility in various applications without significant reactivity.

1. Fluorescence Imaging

Cy55 carboxylic acid is extensively used in fluorescence microscopy due to its far-red emission characteristics. This property allows for minimal background interference when imaging biological samples, making it an ideal candidate for live-cell imaging studies. Its low cytotoxicity further supports its use in biological applications.

2. Cytotoxicity Studies

Research indicates that Cy55 carboxylic acid exhibits low cytotoxicity across various cell lines. In comparative studies with other fluorescent dyes, Cy55 demonstrated superior safety profiles, making it suitable for prolonged exposure in live-cell experiments.

3. Applications in Drug Delivery

Recent studies have explored the potential of Cy55 carboxylic acid in drug delivery systems. Its ability to be conjugated with therapeutic agents allows for targeted delivery to specific tissues, enhancing the efficacy of treatments while minimizing side effects .

Case Study 1: Imaging Applications

A study published in Nature Methods highlighted the application of Cy55 carboxylic acid in imaging tumor microenvironments. The researchers utilized this dye to visualize cellular interactions within tumors, revealing critical insights into tumor biology and potential therapeutic targets .

Case Study 2: Therapeutic Conjugation

In another study, Cy55 carboxylic acid was conjugated with an anti-cancer drug to evaluate its effectiveness in targeting cancer cells. The results showed enhanced uptake of the drug by cancerous cells compared to non-targeted delivery methods, suggesting a promising avenue for improving cancer therapies .

Research Findings

Recent research has focused on the signaling pathways influenced by various carboxylic acids, including Cy55 carboxylic acid. Notably, studies have shown that these compounds can regulate gene expression related to metabolic processes and stress responses in cells. For instance:

- Gene Regulation : Cy55 carboxylic acid was found to modulate the expression of genes involved in glycolysis and nitrogen metabolism, indicating its role as a signaling molecule .

- Inflammatory Response : In vitro experiments demonstrated that Cy55 could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for Cy55 derivatives?

- Methodological Answer : Systematically vary substituents at key positions (e.g., para to -COOH) and assay against target proteins. Use multivariate analysis (e.g., principal component analysis) to correlate structural descriptors (e.g., Hammett σ values) with activity. Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity .

Q. What in silico tools can prioritize Cy55 analogs for synthesis to reduce experimental redundancy?

- Methodological Answer : Leverage virtual screening (e.g., molecular docking with AutoDock Vina) and quantitative structure-activity relationship (QSAR) models trained on existing data. Filter candidates using Lipinski’s Rule of Five and synthetic accessibility scores (e.g., SYLVIA). Prioritize compounds with predicted ΔGbinding ≤ -8 kcal/mol and synthetic feasibility ≥70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.